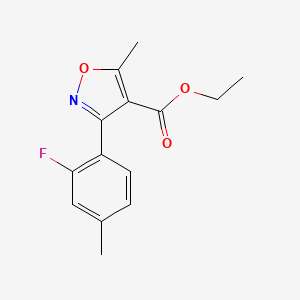

3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-(2-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c1-4-18-14(17)12-9(3)19-16-13(12)10-6-5-8(2)7-11(10)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOARANPDMLKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a synthetic compound that belongs to the isoxazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H12FNO3

- Molecular Weight : 239.23 g/mol

- CAS Number : 1736-21-6

- IUPAC Name : 3-(2-fluoro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid ethyl ester

Anti-inflammatory Activity

Research has indicated that compounds with isoxazole moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that related isoxazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a key role in inflammation and pain pathways. The incorporation of specific substituents, such as fluorine and methyl groups, enhances the selectivity and potency of these compounds against COX enzymes .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 0.32 | 1000+ | >3000 |

| Compound B | 0.18 | 0.33 | 1:1 |

| Target Compound | TBD | TBD | TBD |

Analgesic Properties

The analgesic potential of isoxazole derivatives has been documented in various studies. The mechanism often involves modulation of inflammatory mediators and direct action on pain receptors. The SAR analysis suggests that modifications to the phenyl ring can significantly enhance analgesic efficacy, making this compound a candidate for further exploration in pain management therapies .

Antimicrobial Activity

Preliminary studies have indicated that isoxazole derivatives possess antimicrobial properties against a range of bacterial strains. The presence of electron-withdrawing groups like fluorine may enhance the lipophilicity and membrane penetration of these compounds, improving their antibacterial efficacy. Further investigations are needed to quantify the antimicrobial activity of this compound specifically .

Case Studies and Research Findings

-

Case Study on Pain Management

A study published in MDPI evaluated various small organic molecules for their analgesic effects, highlighting the importance of structural modifications in enhancing activity. The findings suggest that compounds similar to our target compound could serve as effective analgesics by selectively inhibiting COX enzymes while minimizing gastrointestinal side effects associated with traditional NSAIDs . -

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of isoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features significantly influenced antibacterial potency, suggesting that our target compound may exhibit similar properties pending empirical testing .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to 3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. The isoxazole moiety is known for its role in various therapeutic agents, making this compound a candidate for further investigation in drug development.

Case Studies

- Anti-inflammatory Activity : In vitro studies have demonstrated that derivatives of isoxazole compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Analgesic Effects : Similar compounds have shown promise in pain management by modulating pain pathways, indicating that this ester might also possess analgesic properties .

Agricultural Science

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide or herbicide. Research into the efficacy of isoxazole derivatives as biopesticides has shown that they can effectively control pest populations while being environmentally friendly.

Case Studies

- Botanical Pesticides : Studies have highlighted the effectiveness of isoxazole-based compounds against various agricultural pests, showcasing their ability to reduce pest populations without harming beneficial insects .

- Plant Growth Regulation : Some derivatives have been investigated for their role in enhancing plant growth and resistance against pathogens, indicating a dual function as both a growth regulator and pest deterrent .

Material Science

Polymer Applications

The unique properties of this compound make it suitable for incorporation into polymer matrices. Its thermal stability and chemical resistance can enhance the performance of polymers used in coatings and packaging materials.

Case Studies

- Thermal Stability Enhancement : Research has shown that incorporating isoxazole derivatives into polymer formulations can improve thermal stability, making them suitable for high-temperature applications .

- Barrier Properties : Studies indicate that polymers modified with isoxazole compounds exhibit improved barrier properties against gases and moisture, which is critical for food packaging applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

a) Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate

- Key Differences :

- Phenyl substituent: 4-fluorophenyl (vs. 2-fluoro-4-methylphenyl in the target compound).

- Position 5: Trifluoromethyl group (vs. methyl).

- The absence of a methyl group on the phenyl ring decreases steric bulk, possibly improving binding to hydrophobic enzyme pockets .

b) Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate

- Key Differences :

- Phenyl substituent: 2,6-difluorophenyl (vs. 2-fluoro-4-methylphenyl).

- Implications :

c) 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

- Key Differences :

- Functional group: Carbonyl chloride (vs. ethyl ester).

- Substituents: 2-chloro-6-fluorophenyl (vs. 2-fluoro-4-methylphenyl).

- Implications :

Core Heterocycle Modifications

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

- Key Differences :

- Heterocycle: Thiazole (vs. isoxazole).

- Substituents: 4-(trifluoromethyl)phenyl at position 2 (vs. 3-(2-fluoro-4-methylphenyl)).

- Implications: Thiazoles exhibit distinct electronic properties due to the sulfur atom, which may enhance π-stacking interactions.

Substituent Position and Bioactivity

- Example : 3-(2,3-Difluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (QD-1509)

- Key Differences : 2,3-difluorophenyl substituent (vs. 2-fluoro-4-methylphenyl).

- Implications :

Physicochemical and Pharmacological Properties

Preparation Methods

Preparation of Ethyl Ethoxymethyleneacetoacetic Ester Intermediate

- Reactants: Ethylacetoacetate, triethylorthoformate, and acetic anhydride.

- Conditions: Reaction temperature maintained between 75°C to 150°C, preferably 100°C to 110°C.

- Process: These reactants are combined to form a mixture containing ethyl ethoxymethyleneacetoacetic ester and non-reactive components.

- Separation: The non-reactive components are removed by distillation under reduced pressure to isolate the pure intermediate.

This step is critical as it sets the foundation for the subsequent cyclization reaction.

Cyclization to Form Ethyl-5-methylisoxazole-4-carboxylate

- Reactants: Ethyl ethoxymethyleneacetoacetic ester and hydroxylamine sulfate.

- Catalysts/Additives: Sodium acetate or a salt of trifluoroacetic acid.

- Conditions: Temperature controlled between −20°C to 10°C, optimally around −5°C.

- Process: The hydroxylamine sulfate solution is added dropwise to the ester mixture under vigorous stirring and low temperature to promote cyclization.

- Workup: After reaction completion, the mixture is refluxed briefly (85-90°C), followed by extraction with dichloromethane, washing, drying, and solvent removal to yield crude ethyl-5-methylisoxazole-4-carboxylate with an approximate yield of 85%.

This cyclization step forms the isoxazole ring, a key structural element of the target compound.

Conversion to 5-methylisoxazole-4-carboxylic Acid

- Reactants: Crude ethyl-5-methylisoxazole-4-carboxylate.

- Conditions: Hydrolysis with a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 ratio) at 85°C with continuous distillation of ethanol.

- Duration: Approximately 4 hours until ester disappearance is confirmed by TLC.

- Purification: The acid is crystallized from 2% acetic acid-toluene mixture to high purity (~99.9%).

This hydrolysis step converts the ester to the corresponding carboxylic acid, essential for further functionalization.

Formation of 5-methylisoxazole-4-carbonyl Chloride

- Reactants: Crystallized 5-methylisoxazole-4-carboxylic acid.

- Reagents: Thionyl chloride.

- Conditions: Reaction carried out under controlled temperature to convert the acid to the acid chloride intermediate.

- Purpose: The acid chloride is a reactive intermediate for subsequent coupling with aromatic amines.

This step activates the acid for amide bond formation with the aromatic substituent.

Coupling with 2-Fluoro-4-methyl-aniline

- Reactants: 5-methylisoxazole-4-carbonyl chloride and 2-fluoro-4-methyl-aniline.

- Conditions: Reaction temperature maintained between 0°C to 50°C in the presence of an amine base to neutralize generated HCl.

- Outcome: Formation of the target amide, 3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester derivative.

This final coupling step introduces the fluorinated aromatic moiety to complete the target molecule synthesis.

Challenges and Impurity Management

- Isomeric Impurities: During cyclization, constitutional isomers such as ethyl-3-methylisoxazole-4-carboxylate can form (~10.4%), complicating purification due to close HPLC elution profiles.

- By-products: CATA (a by-product) forms at 6-8% under basic reflux conditions.

- Purification: Multiple recrystallizations and carbon treatments are necessary but only reduce impurities marginally (1-2% improvement).

- Yield Concerns: The overall yield of 5-methylisoxazole-4-carboxylic acid can be as low as 37% due to side reactions and impurity formation.

Effective impurity control is essential for producing pharmaceutically acceptable quality material.

Comparative Data Table of Key Reaction Parameters

| Step | Reactants/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl ethoxymethyleneacetoacetate formation | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 100-110 | N/A | Distillation to remove non-reactive components |

| Cyclization with hydroxylamine sulfate | Ethyl ethoxymethyleneacetoacetic ester, sodium acetate, hydroxylamine sulfate | −5 (optimum) | 85 (crude) | Reflux post-addition for 30 min |

| Ester hydrolysis to acid | Crude ester, glacial acetic acid + HCl (2:1) | 85 | ~37 | Ethanol distilled off, crystallization required |

| Acid chloride formation | Carboxylic acid, thionyl chloride | Controlled | N/A | Prepares for amide coupling |

| Amide coupling | Acid chloride, 2-fluoro-4-methyl-aniline, amine base | 0 to 50 | N/A | Final product formation |

Additional Research Insights

- Alternative synthetic routes involve the use of substituted phenyl isocyanates and isothiocyanates for urea and thiourea derivatives of isoxazole esters, which may inspire modifications in the aromatic substitution step for similar compounds.

- Tandem diazotization and cyclization methods have been reported for related isoxazole derivatives, offering potential for streamlined synthesis.

- Optimization of reaction conditions, particularly temperature control during cyclization and coupling, is critical to minimize by-products and maximize yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester?

- Methodological Answer : The compound is typically synthesized via coupling reactions or cyclization strategies. For example, coupling the carboxylic acid intermediate with ethyl alcohol can be achieved using HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) under inert conditions . Alternative routes involve refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid to form the isoxazole ring .

Q. How is the purity and structural integrity of this compound verified in research settings?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine integration .

- HPLC with UV detection for purity assessment (>95% threshold).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for structurally similar fluorophenyl-isoxazolones .

Q. What are the key considerations for selecting recrystallization solvents for this compound?

- Methodological Answer : Solvent polarity and solubility differences between the product and impurities are critical. For example:

- A DMF/acetic acid mixture (10:1) is effective for high-polarity intermediates .

- Methanol/water systems (10:1) are used for derivatives with moderate hydrophobicity .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of the ethyl ester group in the presence of fluorophenyl substituents?

- Methodological Answer :

- Reagent selection : HBTU or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) enhances esterification yields .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates.

- Temperature control : Reactions are performed at 0–25°C to minimize side reactions from electron-withdrawing fluorine .

Q. How can researchers address discrepancies in NMR splitting patterns caused by the fluorine atom’s electronegativity?

- Methodological Answer :

- Advanced NMR techniques : ¹⁹F NMR decoupling or 2D NMR (HSQC, HMBC) resolves overlapping signals.

- Computational modeling : DFT (density functional theory) predicts chemical shifts and coupling constants for comparison .

- Isotopic labeling : Deuterated analogs simplify spectral interpretation for complex splitting patterns.

Q. What analytical approaches differentiate positional isomers in fluorophenyl-substituted isoxazole derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves spatial arrangements of fluorine and methyl groups .

- LC-MS/MS fragmentation : Distinctive fragmentation patterns for isomers under collision-induced dissociation (CID).

- Vibrational spectroscopy : IR/Raman spectra highlight differences in ring substitution modes.

Q. How does the fluorine substituent’s electron-withdrawing effect influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Kinetic studies : Fluorine reduces electron density at the carbonyl carbon, accelerating nucleophilic attack (e.g., hydrolysis rates increase by 2–3× vs. non-fluorinated analogs) .

- Computational analysis : Fukui indices and electrostatic potential maps quantify electrophilicity enhancements .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Systematic solubility screening : Use standardized protocols (e.g., OECD 105) to test solvents (e.g., DMSO, ethanol, ethyl acetate) at controlled temperatures.

- Hansen solubility parameters : Compare experimental data with HSP predictions to identify outliers .

- Crystallinity assessment : Amorphous vs. crystalline forms (via XRD) may explain discrepancies in reported solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.